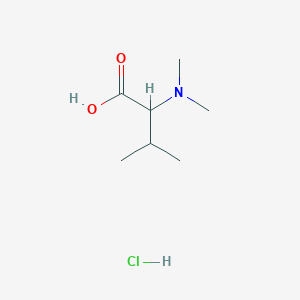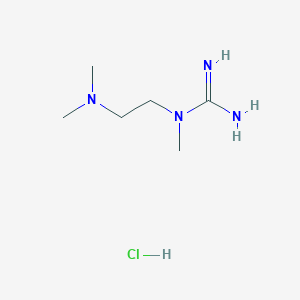
4-(2,5-Dichlorobenzoyl)-2-methylpyridine
Übersicht
Beschreibung
“4-(2,5-Dichlorobenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a dichlorobenzoyl group, which is a benzene ring with two chlorine atoms and a carbonyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a dichlorobenzoyl chloride with an arylamine compound in a suitable solvent . The specific synthesis process for “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,5-Dichlorobenzoyl)-2-methylpyridine” would be determined by its specific chemical structure. Similar compounds often have properties such as a specific melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Supramolecular Association and Crystal Structures
The research on similar compounds to 4-(2,5-Dichlorobenzoyl)-2-methylpyridine has demonstrated their potential in forming hydrogen-bonded supramolecular associations. For example, compounds obtained from the self-assembly of certain acids with 2-amino-4-methylpyridine showcased organic salts with proton transfer to the pyridine N moiety. These compounds adopt supramolecular heterosynthons further connected via hydrogen bonds to form supramolecular chains. This indicates the role of weak and strong noncovalent interactions in crystal packing and highlights the potential of similar compounds in materials science for the development of 1D–3D framework structures due to various non-covalent interactions (Khalib et al., 2014).
Synthesis and Structural Analysis
Another aspect of scientific research applications involves the synthesis and crystal structure analysis of compounds with dichlorobenzoyl and methylpyridine components. The synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine demonstrates the intricacies of molecular structure and potential for developing new chemical entities. This compound exhibits a dimer linked by intermolecular hydrogen bonds, showcasing its relevance in the study of molecular interactions and structural chemistry (Zou Xia, 2001).
Halogen/Halogen Displacement in Pyridines
Research on halogen/halogen displacement in pyridines and other heterocycles, including compounds closely related to 4-(2,5-Dichlorobenzoyl)-2-methylpyridine, explores the chemical reactivity and mechanisms underlying halogen exchange processes. This line of research is fundamental for understanding and designing reactions for synthetic chemistry applications, indicating the versatility of such compounds in organic synthesis (Schlosser & Cottet, 2002).
N-Oxide Preparation
The efficient preparation of heterocyclic N-oxides from pyridine and derivatives, including 2-methylpyridine and similar structures, underscores the importance of 4-(2,5-Dichlorobenzoyl)-2-methylpyridine in pharmaceutical and chemical research. Such methodologies are crucial for the development of new therapeutic agents and chemical intermediates, highlighting the compound's potential in various scientific research applications (Zhong, Guo, & Song, 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJHJGCHQSPWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223098 | |
| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-73-8 | |
| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)


![2,9-Diazaspiro[6.6]tridecane dihydrochloride](/img/structure/B1455083.png)


